molecular formula C12H11N3O B2727865 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile CAS No. 201989-83-5

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

Cat. No. B2727865
CAS RN: 201989-83-5
M. Wt: 213.24
InChI Key: QMZKRDICJCUPOI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They possess various biological activities such as antimicrobial, antiviral, and anticancer properties . The presence of the nitrile group (-CN) and the ketone group (C=O) in the compound could also contribute to its reactivity and potential biological activity.


Molecular Structure Analysis

The compound contains a benzimidazole core, which is a fused aromatic ring system consisting of a benzene ring and an imidazole ring . The presence of the nitrile and ketone groups could influence the compound’s electronic structure and reactivity.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitrile and ketone groups. Nitriles can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition. Ketones can undergo reactions such as nucleophilic addition and condensation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (nitrile and ketone in this case) would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Spiroxindole Derivatives Synthesis

A study by Poomathi et al. (2015) detailed the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were synthesized using benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] and related carbonitriles, highlighting the versatility of benzo[d]imidazole derivatives in constructing complex and biologically relevant molecular architectures (Poomathi et al., 2015).

Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) reported the synthesis of new Thieno[2,3-b]-thiophene derivatives incorporating the benzo[d]imidazole unit. This work showcases the compound's contribution to creating heterocyclic structures with potential for varied applications, including materials science and pharmaceuticals (Mabkhot et al., 2010).

Anticancer Activity

Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, starting from a related benzo[d]imidazole derivative. This study underscores the potential of benzo[d]imidazole-based compounds in medicinal chemistry, particularly in designing new anticancer drugs (Rashid et al., 2012).

N-Heterocyclic Carbenes in Organic Synthesis

Grasa et al. (2002) explored the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), as catalysts in transesterification and acylation reactions. This research highlights the role of benzo[d]imidazole derivatives in facilitating organic synthesis processes, providing efficient pathways to esterification and related reactions (Grasa et al., 2002).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles on mild steel in sulphuric acid. This study demonstrates the compound's utility in industrial applications, offering insights into its effectiveness in protecting metal surfaces from corrosion (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors . The exact mechanism of action for this specific compound would depend on its intended use and requires further investigation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their diverse biological activities . Future research could explore the potential applications of this specific compound in areas such as medicinal chemistry or material science.

properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGKUJJKYOCOFV-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.